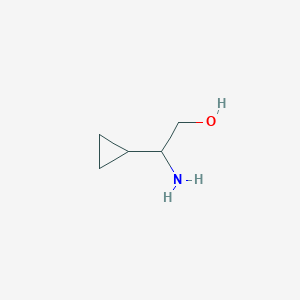

2-Amino-2-cyclopropylethanol

Description

Structure

2D Structure

Properties

IUPAC Name |

2-amino-2-cyclopropylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO/c6-5(3-7)4-1-2-4/h4-5,7H,1-3,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLCCGHDKJXAQLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

101.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Amino 2 Cyclopropylethanol and Its Stereoisomers

Chemo- and Regioselective Synthetic Routes

The selective synthesis of 2-amino-2-cyclopropylethanol requires precise control over functional group transformations and bond formations. Several methodologies have been developed to achieve this, often involving multi-step pathways.

Oxidation-Reduction Cascades for Functionalized Precursors

Oxidation-reduction cascades offer a versatile approach to synthesizing this compound. These sequences typically involve the oxidation of a suitable cyclopropane-containing precursor to an aldehyde or ketone, followed by a selective reduction. For instance, 2-cyclopropyl-1-propanol can be oxidized using pyridinium (B92312) chlorochromate (PCC) to yield cyclopropylacetaldehyde. This intermediate is then reduced to the corresponding alcohol using a reducing agent like sodium borohydride (B1222165) (NaBH4). Enzymes such as alcohol dehydrogenase can also be employed for the oxidation of 2-cyclopropylethanol (B145733) to cyclopropylacetaldehyde, which can then be further transformed.

A common precursor, cyclopropyl (B3062369) methyl ketone, can be synthesized from 1-cyclopropylethanol. lookchem.com This ketone can then undergo various reactions to introduce the amino and hydroxyl functionalities.

Grignard-Based Alkylation Strategies for Carbon-Carbon Bond Formation

Grignard reagents are powerful tools for forming new carbon-carbon bonds. organic-chemistry.orgwikipedia.org In the context of this compound synthesis, a Grignard reaction can be employed to introduce the cyclopropyl group. For example, reacting cyclopropylmagnesium bromide with ethylene (B1197577) oxide, followed by an acidic workup, can yield 2-cyclopropylethanol. This method requires strict anhydrous conditions but offers good stereochemical control. The general principle of the Grignard reaction involves the nucleophilic addition of the organomagnesium halide to a carbonyl compound, such as an aldehyde or ketone, to form a secondary or tertiary alcohol, respectively. organic-chemistry.orgmasterorganicchemistry.compressbooks.pub

Catalytic Hydrogenation Approaches (e.g., Reduction of Cyclopropylacetaldehyde Intermediates)

Catalytic hydrogenation is a key step in many synthetic routes to this compound. The reduction of cyclopropylacetaldehyde is a common strategy. google.com This reduction can be achieved using various catalysts and conditions. For example, palladium on carbon (Pd/C) or Raney nickel under hydrogen pressure (1–5 atm) can facilitate the hydrogenation of cyclopropylacetaldehyde to 2-cyclopropylethanol with high conversion rates. Optimized conditions for this reaction include a catalyst loading of 5–10 wt% Pd/C, a hydrogen pressure of 3 atm, and a temperature range of 25–40°C, leading to yields of 90–95%. Another approach involves the reduction of cyclopropylacetic acid or its esters with lithium aluminum hydride (LiAlH4), although this method is less favored on an industrial scale due to safety concerns.

Heterogeneous catalysts like Rh-MoOx/SiO2 have been shown to be effective for the selective hydrogenation of amino acids to amino alcohols with complete retention of configuration, a technique that could be adapted for the synthesis of stereoisomers of this compound. rsc.org

Solvolysis Reactions in Multistep Pathways

Solvolysis reactions are integral to certain multistep syntheses of this compound precursors. A notable example is the solvolysis of 3-cyclopropyl-2,3-epoxypropionic acid esters in the presence of a base, such as sodium hydroxide (B78521) or potassium carbonate. google.com This reaction, typically conducted in polar aprotic solvents like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) at temperatures between 50–80°C, yields cyclopropylacetaldehyde intermediates. An acidic workup is then necessary to complete the conversion to cyclopropylacetaldehyde. google.com

| Reaction Parameter | Value |

| Base Concentration | 10–20 mol% |

| Temperature | 60–80°C |

| Solvent | THF or DMF |

| Yield | 70–85% |

Cyanomethylenetributylphosphorane-Mediated Alkylation

Cyanomethylenetributylphosphorane can be utilized in laboratory-scale syntheses to facilitate the alkylation of certain nitrogen-containing heterocyclic compounds. For instance, the reaction of 5-methyl-3-nitro-1H-pyrazole with 2-cyclopropylethanol in toluene (B28343) at 60°C, mediated by this phosphorane, can yield alkylated pyrazoles with approximately 68% efficiency.

Enantioselective and Diastereoselective Synthesis

The synthesis of specific stereoisomers of this compound is crucial for its application in pharmaceuticals. researchgate.net This requires the use of enantioselective and diastereoselective synthetic methods.

One powerful technique for generating cyclopropanes is the Simmons-Smith cyclopropanation. acs.orgnih.gov While the development of catalytic asymmetric Simmons-Smith reactions has been challenging, some success has been achieved with allylic alcohols. acs.orgnih.gov Tandem reactions, where sequential transformations occur without isolating intermediates, offer an attractive strategy for the one-pot enantio- and diastereoselective synthesis of cyclopropyl alcohols. acs.orgnih.gov

A formal cyclopropylation of imines with cyclopropanols has been reported, providing access to cyclopropane-embedded γ-amino alcohols with excellent diastereocontrol over three contiguous stereocenters. chemrxiv.org This method utilizes bulky N-heterocyclic carbene (NHC) ligands. chemrxiv.org Another approach describes the stereoselective synthesis of vicinal amino alcohol derivatives from 1-substituted cyclopropanols and chiral N-tert-butanesulfinyl imines. acs.org

The rhodium-catalyzed cyclopropanation of aryldiazoacetates with N-vinylphthalimide has been shown to be a highly trans-selective method for synthesizing 1-aryl-2-amino-cyclopropane carboxylates. organic-chemistry.org While this method provides excellent diastereoselectivity, asymmetric versions using chiral dirhodium catalysts have so far only achieved moderate enantioselectivity. organic-chemistry.org

Enzymatic methods also show great promise. For example, the desymmetrization of a malonate diester derivative using an engineered esterase from Bacillus subtilis has been developed for the efficient manufacture of an intermediate for (1R,2S)-ethyl 1-amino-2-vinylcyclopropanecarboxylate. researchgate.net

| Method | Key Features | Stereoselectivity |

| Simmons-Smith Cyclopropanation | Generation of cyclopropanes from alkenes. | Challenging for catalytic asymmetry, some success with allylic alcohols. acs.orgnih.gov |

| Tandem Asymmetric Alkyl Addition/Cyclopropanation | One-pot synthesis of cyclopropyl alcohols. | High enantio- and diastereoselectivity. acs.orgnih.gov |

| Formal Cyclopropylation of Imines | Use of cyclopropanols and NHC ligands. | Excellent diastereocontrol over three stereocenters. chemrxiv.org |

| Rhodium-Catalyzed Cyclopropanation | Reaction of aryldiazoacetates with N-vinylphthalimide. | Highly trans-selective (>98:2 dr). organic-chemistry.org |

| Enzymatic Desymmetrization | Use of engineered esterases. | High enantioselectivity for specific intermediates. researchgate.net |

Asymmetric Catalysis in Carbon-Carbon Bond Formation

Asymmetric catalysis provides a powerful tool for the enantioselective synthesis of this compound, enabling the formation of carbon-carbon bonds with high stereocontrol.

Chiral amino alcohol catalysts, such as (−)-3-exo-morpholinoisoborneol (MIB), have proven effective in the enantioselective addition of organozinc reagents to aldehydes. nih.govorgsyn.org This methodology is particularly relevant for the synthesis of chiral amino cyclopropyl carbinols. The MIB catalyst, which can be prepared in gram quantities in just three steps, promotes highly enantioselective C-C bond formation. nih.govorgsyn.org In a key step, β-amino alkenyl zinc reagents, generated in situ from N-tosyl substituted ynamides via hydroboration and transmetalation, add to aldehydes in the presence of the MIB catalyst. This approach yields β-hydroxy enamines with good isolated yields (68–86%) and high enantioselectivity (54–98%). nih.gov MIB is a crystalline solid that is stable in air, offering practical advantages over other catalysts. orgsyn.org

| Catalyst System | Substrate | Product | Yield (%) | Enantioselectivity (%) |

| MIB/Diethylzinc | β-amino alkenyl zinc and aldehyde | β-hydroxy enamine | 68-86 | 54-98 |

Tandem reactions offer an efficient route to construct multiple stereocenters in a single pot. A notable example is the hydroboration-cyclopropanation sequence for the synthesis of amino cyclopropyl carbinols. nih.gov This process begins with the regioselective hydroboration of an N-tosyl substituted ynamide, followed by a boron-to-zinc transmetalation. The resulting β-amino alkenyl zinc intermediate then undergoes an enantioselective addition to an aldehyde, catalyzed by MIB, to form a zinc β-alkoxy enamine. This intermediate can then be subjected to a tandem diastereoselective cyclopropanation. nih.gov This one-pot procedure generates amino cyclopropyl carbinols with three contiguous stereocenters in good yields (72–82%), high enantioselectivities (76–94%), and excellent diastereomeric ratios (>20:1). nih.gov

| Reaction Sequence | Key Intermediates | Final Product | Yield (%) | Enantioselectivity (%) | Diastereomeric Ratio |

| Hydroboration-Cyclopropanation | β-amino alkenyl boranes, β-amino alkenyl zinc reagents, zinc β-alkoxy enamines | Amino cyclopropyl carbinols | 72-82 | 76-94 | >20:1 |

Enantioselective C-H Amination Methodologies

Enantioselective C-H amination has emerged as a powerful strategy for the synthesis of chiral β-amino alcohols, bypassing the need for pre-functionalized starting materials. nih.govnih.gov A radical relay chaperone strategy has been developed for the enantio- and regioselective C-H amination of alcohols. nih.govnih.gov In this approach, an alcohol is transiently converted to an imidate radical, which then undergoes an intramolecular 1,5-hydrogen atom transfer (HAT). nih.gov This process is rendered enantioselective by employing a chiral copper catalyst in conjunction with energy transfer catalysis to control the radical generation and interception. nih.govnih.gov This multicatalytic system allows for the synthesis of a broad range of chiral β-amino alcohols from various alcohols with alkyl, allyl, benzyl, and propargyl C-H bonds. nih.gov Mechanistic studies have pointed to a triplet energy sensitization of a copper-bound radical precursor, which facilitates the catalyst-mediated stereoselectivity of the HAT step. nih.gov

Diastereoselective Hydrogenation of Enantioenriched Hydroxy Enamines

The diastereoselective hydrogenation of enantioenriched β-hydroxy enamines provides a direct route to 1,3-amino alcohols with defined stereochemistry. nih.gov Specifically, enantioenriched (E)-trisubstituted hydroxy enamines can be hydrogenated over a palladium on carbon (Pd/C) catalyst to produce syn-1,2-disubstituted-1,3-amino alcohols. nih.gov This method is highly efficient, affording the desired products in high yields (82–90%) and with moderate to excellent diastereoselectivities. nih.gov The high geometrical purity of the (Z)-enamine and a specific activation procedure for the catalyst are crucial for achieving high selectivity in related systems. nih.gov

Stereochemical Control in Organometallic Reactions

Organometallic reactions are fundamental to modern synthetic chemistry, and achieving stereochemical control is a key objective. fiveable.me The use of chiral ligands, such as phosphines, amines, or N-heterocyclic carbenes, can induce enantioselectivity in reactions involving organometallic reagents. fiveable.me The stereochemical outcome is influenced by the structure of the organometallic reagent, the metal center, and the reaction conditions. fiveable.me For instance, the configuration of the organometallic reagent itself can direct the stereochemistry of the product. fiveable.me In the context of synthesizing molecules like this compound, organometallic reagents such as organolithium, Grignard, and organocopper reagents are instrumental. fiveable.me Chromium-catalyzed asymmetric cross-coupling reactions between aldehydes and imines have also been developed for the modular synthesis of chiral β-amino alcohols. westlake.edu.cn This strategy leverages the oxophilicity of chromium to direct the selective addition of an alkyl chromium intermediate to the aldehyde over the imine. westlake.edu.cn

Modern Synthetic Techniques and Process Intensification

Modern synthetic chemistry is increasingly focused on developing more efficient, safer, and scalable processes. Process intensification, particularly through the use of continuous flow technology, offers significant advantages for the synthesis of complex molecules. smolecule.comvapourtec.com Continuous flow reactors provide precise control over reaction parameters like temperature and mixing, leading to improved consistency and higher throughput. smolecule.comresearchgate.net The reduced reactor volume enhances safety by minimizing the amount of hazardous materials present at any given time. smolecule.comvapourtec.com For organometallic reactions, which often require low temperatures and inert conditions, continuous flow offers a robust and efficient platform. vapourtec.com This technology has been successfully applied to the industrial-scale synthesis of related compounds, such as cyclopropyl ketones, achieving high production rates while maintaining high yields. smolecule.com

Flow Chemistry for Scalable Synthesis and Enhanced Reaction Control

Flow chemistry, or continuous flow processing, has emerged as a powerful technology in pharmaceutical synthesis, offering significant advantages over traditional batch processing. sioc-journal.cn Its application to the synthesis of complex molecules like this compound allows for enhanced control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, selectivity, and safety. The high surface-area-to-volume ratio in microreactors facilitates rapid heat and mass transfer, which is particularly beneficial for highly exothermic or fast reactions. sioc-journal.cn

While specific literature on the complete flow synthesis of this compound is nascent, the principles can be applied based on related syntheses. For instance, a two-step continuous flow process has been successfully developed for the synthesis of 1,1-cyclopropane aminoketones, which are structurally related. rsc.org This process involves a photocyclization followed by a tandem condensation and ring-contraction reaction with amines, demonstrating the potential for flow chemistry to handle multi-step sequences efficiently. rsc.org Such a strategy could be adapted, for example, by integrating a reduction step to convert a cyclopropyl aminoketone intermediate into the target amino alcohol. The development of modular, 3D-printed digital flow systems further enhances the accessibility and adaptability of this technology for complex chemical syntheses. researchgate.net

Table 1: Comparison of Batch vs. Continuous Flow Synthesis for a Representative Cyclopropylamine (B47189) Synthesis

| Parameter | Batch Processing | Continuous Flow Processing | Advantage of Flow Chemistry |

|---|---|---|---|

| Reaction Time | Hours to days | Minutes to hours | Significantly higher productivity. rsc.org |

| Scalability | Complex, non-linear scale-up challenges | Linear, by running the system for longer durations ("scaling out") | Predictable and safer scale-up. sioc-journal.cn |

| Heat Transfer | Inefficient, potential for thermal runaways | Highly efficient, superior temperature control | Enhanced safety and selectivity. |

| Process Control | Limited, parameters vary within the vessel | Precise control over stoichiometry, temperature, and residence time | Improved reproducibility and yield. researchgate.net |

| Safety | Higher risk with large volumes of hazardous materials | Small reaction volumes minimize risk | Safer handling of unstable intermediates and hazardous reagents. |

Multi-component Reactions in the Synthesis of this compound Derivatives

Multi-component reactions (MCRs) are highly efficient one-pot processes where three or more reactants combine to form a single product that incorporates most of the atoms from the starting materials. nih.govpreprints.org Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are particularly powerful tools for rapidly generating molecular diversity and creating libraries of compounds for drug discovery. organic-chemistry.orgorganic-chemistry.org

Ugi Reaction : The Ugi four-component reaction (U-4CR) involves a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-aminoacyl amide derivative. organic-chemistry.orgwikipedia.org This reaction could be employed to synthesize derivatives of this compound by using a cyclopropyl-containing starting material. For example, reacting cyclopropanecarboxaldehyde, an amine, a suitable carboxylic acid, and an isocyanide would yield a peptidomimetic scaffold containing the key cyclopropyl group. The reaction is typically exothermic and can be completed in minutes. wikipedia.org

Passerini Reaction : The Passerini three-component reaction (P-3CR) involves an isocyanide, an aldehyde or ketone, and a carboxylic acid to form an α-acyloxy amide. wikipedia.orgnih.gov This reaction offers another route to cyclopropyl-containing derivatives. While it doesn't directly install the amino group of the parent compound, the resulting α-acyloxy amide can be a versatile intermediate for further functionalization. nih.gov The reaction is often faster in apolar solvents and can be accelerated by various conditions. nih.gov

These MCRs are invaluable for creating derivatives with diverse functional groups attached to the core this compound structure, facilitating structure-activity relationship (SAR) studies in medicinal chemistry.

Table 2: Hypothetical Reactants for Ugi and Passerini Synthesis of this compound Derivatives

| Reaction | Aldehyde/Ketone Component | Amine Component | Carboxylic Acid Component | Isocyanide Component | Potential Product Class |

|---|---|---|---|---|---|

| Ugi Reaction | Cyclopropanecarboxaldehyde | Ammonia (B1221849) or Primary Amine (e.g., Benzylamine) | Acetic Acid | tert-Butyl isocyanide | α-Aminoacyl amide with cyclopropyl moiety. wikipedia.org |

| Passerini Reaction | Cyclopropanecarboxaldehyde | N/A | Formic Acid | Cyclohexyl isocyanide | α-Acyloxy amide with cyclopropyl moiety. wikipedia.org |

Heterogeneous Catalysis in Cyclopropanation Reactions

The formation of the cyclopropane (B1198618) ring is a critical step in the synthesis of the target molecule's precursors. Heterogeneous catalysts are highly advantageous for cyclopropanation reactions as they are easily separated from the reaction mixture, can be recycled and reused, and often offer high stability and activity. rsc.orgrsc.org

Recent research has focused on developing novel heterogeneous catalysts for the cyclopropanation of olefins, typically using a diazoacetate as the carbene source.

Metal-Organic Frameworks (MOFs) : Porphyrin-based MOFs, such as PCN-224(Rh), have been used as catalysts for the diastereoselective cyclopropanation of styrenes with ethyl diazoacetate, achieving high catalytic activity and a high trans:cis diastereomeric ratio. kuleuven.be

Polymer-Organic Frameworks (POFs) : Copper-coordinated imine-linked mesoporous polymers have demonstrated high efficiency as truly heterogeneous catalysts for cyclopropanation, benefiting from a high surface area and accessible catalytic sites. rsc.org

Iron-Based Catalysts : Supported nanosized iron particles, prepared by pyrolyzing iron/phenanthroline complexes on a carbon support, represent an inexpensive and environmentally benign option for carbene transfer reactions, yielding cyclopropanes in high yields. rsc.org

Immobilized Biocatalysts : Hemin (protoporphyrin IX iron(III)) immobilized within the hydrophobic pores of SBA-15 silica (B1680970) has been shown to be a stable, reusable, and selective catalyst for cyclopropanation in aqueous media, mimicking the function of heme-based enzymes. chemrxiv.org

Cellulose-Supported Catalysts : Dirhodium(II) complexes covalently bonded to the surface of cellulose (B213188) nanocrystals provide a biocompatible and recoverable catalytic system for cyclopropanation reactions. researchgate.net

These catalytic systems offer diverse options for efficiently constructing the cyclopropane ring, a key structural feature of this compound.

Table 3: Performance of Various Heterogeneous Catalysts in Cyclopropanation of Styrene

| Catalyst System | Carbene Source | Key Findings | Reusability | Reference |

|---|---|---|---|---|

| Fe/Phen@C-800 | Ethyl diazoacetate | High yields, moderate diastereoselectivity. Scalable protocol. | Activity can be restored after deactivation. | rsc.org |

| PCN-224(Rh) MOF | Ethyl diazoacetate | High catalytic activity and high diastereomeric ratio (up to 23:1 trans:cis). | Not specified, but MOFs are generally recyclable. | kuleuven.be |

| Alkyl-SBA15-amideHemin | Ethyl diazoacetate | High trans diastereoselectivity (~70%) in aqueous media. TON of 144. | Activity maintained over four cycles. | chemrxiv.org |

| Cu-coordinated Th-POF | Not specified for cyclopropanation | Efficient for heterogeneous catalysis due to high surface area. | Allows several reuses with minor loss in activity. | rsc.org |

| Cellulose Nanocrystal-Rh₂(CNC-Rh₂) | Not specified | Good performance despite low catalyst loading (0.23 mmol g⁻¹). | High stability against leaching allows recovery and reuse. | researchgate.net |

Reductive Amination of Alcohols in Synthesis

Reductive amination is a cornerstone of amine synthesis, providing a powerful method to convert carbonyl compounds or alcohols into primary, secondary, or tertiary amines. masterorganicchemistry.comlibretexts.org The synthesis of primary amines from alcohols, which is directly relevant to producing this compound from an alcohol precursor, typically proceeds via a "hydrogen-borrowing" mechanism over a heterogeneous catalyst. mdpi.com This process involves three key steps:

Dehydrogenation of the alcohol to a transient aldehyde or ketone.

Condensation of the carbonyl intermediate with an amine source (like ammonia) to form an imine.

Hydrogenation of the imine to the final amine product. mdpi.com

A significant challenge in this process is the competitive adsorption of ammonia on the catalyst surface, which can hinder the initial, often rate-limiting, alcohol dehydrogenation step. mdpi.com Overcoming this requires careful design of the catalyst, including the choice of metal and the properties of the support material. mdpi.com

For the synthesis of chiral amino alcohols, biocatalytic approaches using engineered amine dehydrogenases (AmDHs) offer high stereoselectivity. frontiersin.org These enzymes can catalyze the asymmetric reductive amination of α-hydroxy ketones using ammonia as the amino donor under mild conditions, providing a green and efficient route to enantiomerically pure products. frontiersin.org Alternatively, chemocatalytic methods using iridium catalysts have been developed for the selective preparation of primary, secondary, or tertiary amines from aldehydes. nih.gov

Table 4: Methodologies for Reductive Amination

| Methodology | Catalyst/Reagent | Substrate | Key Features | Reference |

|---|---|---|---|---|

| Heterogeneous Catalysis | Various supported metals (e.g., Ni, Co, Ru, Cu) | Alcohols + Ammonia | Enables direct conversion of alcohols to primary amines; catalyst reusability. | mdpi.com |

| Homogeneous Catalysis | Iridium-complexes | Aldehydes + Amine source | Mild conditions; can be performed in living cells. | nih.gov |

| Biocatalysis | Engineered Amine Dehydrogenases (AmDHs) | α-Hydroxy ketones + Ammonia | High stereoselectivity (ee >99%); mild, aqueous conditions. | frontiersin.org |

| Stoichiometric Reduction | Sodium cyanoborohydride (NaBH₃CN) | Aldehyde/Ketone + Amine | Classic, versatile lab-scale method; selectively reduces imines over carbonyls. | masterorganicchemistry.com |

Chemical Reactivity and Mechanistic Investigations of 2 Amino 2 Cyclopropylethanol

Fundamental Reaction Pathways

2-Amino-2-cyclopropylethanol is a bifunctional molecule containing a primary hydroxyl group and a primary amino group, both of which are attached to a stereocenter bearing a cyclopropyl (B3062369) ring. This unique combination of functionalities dictates its chemical reactivity, allowing for selective transformations at the alcohol or amine, or reactions involving both groups.

The primary alcohol functionality in this compound can be oxidized to afford the corresponding aldehyde or carboxylic acid. The choice of oxidant and reaction conditions is crucial to achieve selectivity and avoid undesired side reactions, particularly at the adjacent amino group.

Selective oxidation of the hydroxyl group in the presence of an amine is a common challenge in organic synthesis. nih.gov Gold-based catalysts have shown promise in the selective oxidation of amino alcohols to amino acids using oxygen as the oxidant in aqueous solutions. mdpi.com However, the presence of the amino group can influence catalytic activity, sometimes leading to active site blocking on metals like platinum or palladium. mdpi.com

A mild and effective method for the oxidation of β-amino alcohols to α-amino aldehydes utilizes manganese(IV) oxide. researchgate.net This procedure is noted for its high enantiopurity retention and the absence of over-oxidation by-products. researchgate.net Another approach involves using TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) in conjunction with an appropriate co-oxidant. For instance, TEMPO and sodium hypochlorite (B82951) can selectively oxidize primary alcohols. To prevent reaction with the amine, it must first be protected, for example, with a Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) group. Following oxidation, the protecting group can be removed to yield the amino aldehyde or amino acid.

The table below summarizes common reagents for the selective oxidation of the primary hydroxyl group in N-protected this compound.

| Reagent/System | Product | Key Features |

| MnO₂ | α-Amino aldehyde | Mild conditions, high enantiopurity. researchgate.net |

| TEMPO/NaOCl | α-Amino aldehyde | Selective for primary alcohols. |

| TEMPO/Bleach/NaHCO₃ | α-Amino acid | Proceeds via the aldehyde intermediate. |

| Au/TiO₂ with O₂ | α-Amino acid | Green chemistry approach using heterogeneous catalysis. mdpi.com |

The primary amine in this compound is nucleophilic and can undergo a variety of characteristic reactions, including alkylation and deamination. alfa-chemistry.com

Alkylation: N-alkylation of the amino group can be achieved using several methods. A common approach is reductive amination, which involves reacting the amine with an aldehyde or ketone in the presence of a reducing agent like sodium borohydride (B1222165). google.com Another powerful method is the "hydrogen borrowing" strategy, which uses alcohols as alkylating agents with transition metal catalysts (e.g., Ru, Ir complexes), producing water as the only byproduct. nih.govnih.gov This catalytic approach is highly atom-economical and environmentally benign. nih.gov Photocatalytic systems, such as a mixture of Cu/TiO₂ and Au/TiO₂, have also been developed for the N-alkylation of amines with alcohols at ambient temperatures. nih.gov

Deamination: Deamination is the process of removing an amino group. For primary amines like this compound, this is typically achieved by treatment with nitrous acid (HONO), generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid. chemistrysteps.com The reaction proceeds through the formation of a diazonium salt intermediate (R-N₂⁺). Aliphatic diazonium salts are highly unstable and readily decompose, losing nitrogen gas (N₂) to form a carbocation. chemistrysteps.com This carbocation can then undergo various reactions, including substitution (reaction with water to form an alcohol), elimination (to form an alkene), and rearrangement. The presence of the adjacent cyclopropyl and hydroxymethyl groups can lead to complex reaction mixtures due to potential carbocation rearrangements, including ring expansion or fragmentation.

As an amino alcohol, this compound is already in a reduced state. Therefore, it does not typically undergo further reduction at the amino or hydroxyl functionalities. Instead, the compound itself is often synthesized via the reduction of a precursor molecule, such as a cyclopropyl amino acid or its corresponding ester. nih.govwipo.int

The synthesis of this compound from 2-amino-2-cyclopropylacetic acid is a representative example of this reductive pathway. The carboxylic acid is typically first converted to an ester (e.g., a methyl or ethyl ester) to facilitate reduction. Strong reducing agents are required to reduce the ester to a primary alcohol.

Below is a table of common reducing agents used for the synthesis of amino alcohols from amino acid esters.

| Reducing Agent | Solvent | Key Features |

| Lithium aluminum hydride (LiAlH₄) | Tetrahydrofuran (B95107) (THF), Diethyl ether | Highly reactive, non-selective, provides high yields. |

| Sodium borohydride (NaBH₄) / LiCl | Ethanol (B145695), THF | Milder than LiAlH₄, often requires an additive for ester reduction. |

| Borane-methyl sulfide (B99878) (BMS) | Tetrahydrofuran (THF) | Good for reducing carboxylic acids directly, chemoselective. |

Cyclopropyl Ring Transformations

The cyclopropyl group is characterized by significant ring strain, estimated at about 28 kcal/mol, which weakens the C-C bonds and makes the ring susceptible to opening reactions. utexas.edu This inherent strain is a key driver for the reactivity of cyclopropane (B1198618) derivatives. utexas.edunih.gov

The high ring strain of the cyclopropane moiety in this compound makes it a substrate for various ring-opening reactions, which are thermodynamically driven by the release of this strain. nih.gov While the parent compound is relatively stable, its derivatives can undergo facile ring opening under specific conditions.

A notable transformation for activated cyclopropanes is the Cloke-Wilson Rearrangement . This reaction involves the conversion of cyclopropanes bearing a carbonyl or imino group into five-membered heterocycles like dihydrofurans or dihydropyrroles. organicreactions.orgresearchgate.net The reaction is driven by the release of ring strain. organicreactions.org Although this compound is not a direct substrate, its oxidized derivative, 2-amino-2-cyclopropylacetaldehyde or the corresponding ketone, could undergo this rearrangement.

The mechanism of the Cloke-Wilson rearrangement can be initiated thermally or catalyzed by Brønsted acids, Lewis acids, or nucleophiles. organicreactions.orgnih.gov For instance, a nucleophile like 1,4-diazabicyclo[2.2.2]octane (DABCO) can attack the cyclopropane ring, promoting a ring opening to form a zwitterionic intermediate, which then cyclizes to the five-membered ring product. nih.govacs.org

Other ring-opening reactions can be initiated by radicals or electrophiles. The reactivity is significantly enhanced when the cyclopropane ring is substituted with electron-donating and/or electron-accepting groups, which polarize the C-C bonds. mdpi.comnih.gov

The reactivity of the cyclopropyl ring is intrinsically linked to its high ring strain, a consequence of compressed C-C-C bond angles (60°) and torsional strain from eclipsed C-H bonds. utexas.edu This strain can be harnessed to drive a variety of synthetic transformations. The reactivity can be modulated by the nature of the substituents on the ring. nih.gov

Electronic Effects: The presence of electron-donating groups (donors, D) and electron-accepting groups (acceptors, A) on adjacent carbons of the cyclopropane ring significantly activates it towards ring-opening reactions. mdpi.com This "push-pull" substitution polarizes the distal C-C bond, making it more susceptible to nucleophilic or electrophilic attack. nih.gov In this compound, the amino group can act as a donor, although its effect is less pronounced than in classic D-A cyclopropanes. Converting the hydroxyl group to a carbonyl (an acceptor) would create a D-A cyclopropane system, dramatically increasing its reactivity.

Catalysis: The kinetic barrier to ring opening can be lowered using various catalysts. As mentioned, Lewis acids, Brønsted acids, and nucleophiles can promote heterolytic bond cleavage, often leading to rearrangements like the Cloke-Wilson reaction. researchgate.net Transition metals can also catalyze ring-opening reactions through oxidative addition or other mechanisms, providing access to a diverse range of structures.

Steric Effects: Substituents on the cyclopropane ring can also exert steric influence, directing the approach of reagents and potentially favoring one reaction pathway over another. In trans-2-substituted-cyclopropylamines, for example, the diastereoselectivity of their synthesis can be controlled, and isomerization can sometimes occur in the presence of Lewis acids. chemrxiv.org This highlights how the stereochemical arrangement of substituents modulates the stability and reactivity of the cyclopropane core.

Mechanistic Elucidation of Key Transformations

The unique structural arrangement of this compound, featuring a primary amine, a primary alcohol, and a strained cyclopropyl ring, provides a rich landscape for investigating complex chemical reaction mechanisms. The interplay between these functional groups governs its reactivity in enzymatic, radical, and charge-transfer processes.

Enzyme-Catalyzed Biotransformations (e.g., Substrate for Alcohol Dehydrogenase)

The biotransformation of alcohols is a cornerstone of biocatalysis, with enzymes like alcohol dehydrogenase (ADH) being paramount. mdpi.com ADHs facilitate the interconversion between alcohols and their corresponding aldehydes or ketones, typically utilizing the nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺) cofactor as a hydride acceptor. wikipedia.orgacsgcipr.org The general mechanism for ADH-catalyzed oxidation involves the coordination of the alcohol substrate to a zinc ion in the enzyme's active site. wikipedia.orgproteopedia.org This coordination increases the acidity of the alcohol's hydroxyl group, facilitating its deprotonation by a nearby basic amino acid residue (such as Ser-48, assisted by His-51 in a proton relay system) to form a zinc-alkoxide intermediate. ebi.ac.uknih.gov Subsequently, a hydride ion (H⁻) is transferred from the substrate's α-carbon to the C4 position of the NAD⁺ nicotinamide ring, yielding the aldehyde or ketone product and the reduced cofactor, NADH. wikipedia.orgnih.gov

| Component in ADH Active Site | Function in Catalysis | Reference |

|---|---|---|

| Catalytic Zinc (Zn²⁺) Ion | Binds the alcohol substrate, positioning it for reaction and lowering the pKa of the hydroxyl group. | proteopedia.orgebi.ac.uk |

| NAD⁺/NADH Coenzyme | Acts as the hydride acceptor (NAD⁺) in the oxidation reaction and hydride donor (NADH) in the reduction reaction. | wikipedia.org |

| Histidine-51 (His-51) | Acts as a proton shuttle in a relay system to facilitate the deprotonation of the alcohol. | ebi.ac.uknih.gov |

| Serine-48 (Ser-48) | Acts as the immediate base to deprotonate the zinc-bound alcohol. | ebi.ac.uk |

Radical-Mediated Reaction Mechanisms (e.g., Enantioselective Radical C-H Amination)

Radical C-H amination reactions represent a modern strategy for the efficient synthesis of amines by directly converting C-H bonds into C-N bonds. sci-hub.se The development of enantioselective variants, particularly for accessing valuable chiral β-amino alcohols, has been a significant challenge. nih.gov A successful strategy involves a multi-catalytic "radical relay" mechanism where the alcohol substrate is transiently chaperoned to direct a regioselective and enantioselective amination at the β-carbon. sci-hub.senih.gov

The proposed mechanism begins with the alcohol reacting with an "imidoyl chloride chaperone" to form an oxime imidate, which then coordinates to a chiral copper catalyst. sci-hub.se An iridium-based photocatalyst, upon excitation by visible light, acts as a triplet sensitizer, activating the copper-bound complex to form an N-centered radical. sci-hub.se This step is crucial as it sets the stage for the key C-H abstraction. The N-centered radical then undergoes a regioselective 1,5-hydrogen atom transfer (HAT), abstracting a hydrogen atom from the β-carbon of the alcohol backbone to generate a β-carbon radical. sci-hub.senih.gov The enantioselectivity of this HAT step is controlled by the chiral copper catalyst. nih.gov The resulting carbon-centered radical then undergoes stereoselective amination to form an oxazoline (B21484) ring, which upon subsequent hydrolysis, yields the desired enantioenriched β-amino alcohol. sci-hub.se

The cyclopropyl group in this compound makes it an interesting hypothetical substrate for such a reaction. The formation of a radical at the carbon atom adjacent to a cyclopropane ring (a cyclopropylcarbinyl radical) would be expected to result in rapid ring-opening. nih.gov Therefore, if this compound were subjected to a radical process targeting the α-position, ring fragmentation would be a likely outcome. However, in the context of the 1,5-HAT mechanism for β-amination, the radical is formed at the β-position (the -CH₂OH carbon), not adjacent to the cyclopropyl ring. Thus, the cyclopropyl group would be expected to remain intact throughout the transformation, serving as a stable substituent.

| Step | Description | Key Intermediates/Catalysts | Reference |

|---|---|---|---|

| 1. Chaperone Installation | The alcohol substrate is transiently converted to an oxime imidate. | Imidoyl chloride | sci-hub.se |

| 2. Catalyst Binding | The imidate binds to the chiral copper catalyst. | Chiral Cu(I) catalyst | sci-hub.se |

| 3. Radical Generation | Triplet energy transfer from an excited photocatalyst generates an N-centered radical. | Ir(III) photocatalyst | sci-hub.senih.gov |

| 4. Hydrogen Atom Transfer (HAT) | Regio- and enantioselective intramolecular 1,5-HAT forms a β-carbon radical. | Chiral Cu-bound imidate radical | sci-hub.senih.gov |

| 5. Amination/Cyclization | Stereoselective radical cyclization forms an oxazoline product. | β-carbon radical | sci-hub.se |

| 6. Hydrolysis | Acidic workup cleaves the oxazoline to yield the chiral β-amino alcohol. | Oxazoline | sci-hub.se |

Proton Transfer and Charge Transfer Interactions

Proton transfer and charge transfer are fundamental processes that are intimately linked to the structure and conformation of this compound. Like other simple amino alcohols, it can form an intramolecular hydrogen bond between the hydroxyl group (proton donor) and the amino group (proton acceptor). acs.orgresearchgate.net This interaction significantly influences the molecule's conformational equilibrium and reactivity. spiedigitallibrary.org The formation of this hydrogen bond stabilizes a folded or gauche conformation over an extended or anti conformation. spiedigitallibrary.org

The strength of this O-H···N intramolecular hydrogen bond is a key determinant of the ease of proton transfer. Studies on related amino alcohols show that the bond strength can be modulated by substituents; for instance, electron-donating alkyl groups on the nitrogen atom tend to increase the nitrogen's basicity and enhance the strength of the hydrogen bond. spiedigitallibrary.orgrsc.org This pre-organized hydrogen-bonded structure provides a low-energy pathway for intramolecular proton transfer. Upon photoexcitation, for example, excited-state intramolecular proton transfer (ESIPT) can occur, where the proton moves from the more acidic hydroxyl group to the basic amino group. researchgate.net

These interactions are also critical for charge transfer processes. The hydrogen bond itself can act as a conduit for mediating electron flow, a phenomenon observed in more complex systems like oligopeptides where hydrogen bonds facilitate long-range electron transfer. nih.gov Furthermore, the amine group of this compound can undergo one-electron oxidation to form an amine radical cation. beilstein-journals.org The formation of this charged species dramatically increases the acidity of the adjacent C-H and N-H protons. beilstein-journals.org The subsequent deprotonation of this radical cation—an intramolecular or intermolecular proton transfer event—is a critical step in many oxidative chemical transformations, leading to the formation of highly reactive α-amino radicals or iminium ions. beilstein-journals.org Thus, the interplay between hydrogen bonding, proton transfer, and electron transfer governs the mechanistic pathways available to this compound.

| Interaction/Process | Description | Key Structural Feature | Reference |

|---|---|---|---|

| Intramolecular Hydrogen Bonding | Interaction between the hydroxyl (donor) and amino (acceptor) groups, stabilizing a folded conformation. | O-H···N bond | acs.orgresearchgate.net |

| Intramolecular Proton Transfer | Movement of a proton from the hydroxyl to the amino group, often facilitated by the existing H-bond. | Proton donor (OH) and acceptor (NH₂) in proximity | researchgate.net |

| Charge Transfer (Electron Transfer) | Formation of an amine radical cation via one-electron oxidation of the nitrogen atom. | Lone pair on the nitrogen atom | beilstein-journals.org |

| Proton-Coupled Electron Transfer (PCET) | A concerted or stepwise process involving the transfer of both an electron and a proton. The H-bond provides a pathway. | Integrated H-bond network | nih.gov |

Synthesis and Exploration of 2 Amino 2 Cyclopropylethanol Derivatives and Analogs

Structural Diversification Strategies

The modification of the parent 2-Amino-2-cyclopropylethanol structure can be systematically approached by targeting its three primary components: the amino group, the hydroxyl group, and the cyclopropyl (B3062369) ring. These strategies allow for the fine-tuning of the molecule's physicochemical properties.

N-Substituted Amino Alcohol Derivatives

The secondary amine of this compound is a prime target for introducing structural diversity. N-substitution can be achieved through various standard organic synthesis methods to yield amides, sulfonamides, and N-alkylated derivatives.

One common strategy involves the acylation of the amino group. This can be accomplished by reacting the parent amino alcohol with acyl chlorides or anhydrides. For example, the reaction with substituted benzoyl chlorides in the presence of a base like triethylamine would yield the corresponding N-benzoyl derivatives. A general procedure for synthesizing 2-aminopyrimidine derivatives involves heating the primary amine with a substituted pyrimidine in solvent-free conditions, a method adaptable for N-arylation of this compound. mdpi.com

Another approach is the reaction with sulfonyl chlorides to form sulfonamides. These derivatives are notable in medicinal chemistry, and their synthesis provides a pathway to novel analogs. A series of 2-arylpropylsulfonamides, for instance, were developed as potent potentiators of AMPA receptors, highlighting the utility of this functional group. nih.gov

Furthermore, direct N-alkylation can be performed, although it may require protective group strategies to avoid competing O-alkylation of the hydroxyl group. Reductive amination is an alternative route, where a precursor amino-ketone is reacted with an aldehyde or ketone in the presence of a reducing agent.

The synthesis of vicinal amino alcohols can also be achieved stereoselectively from chiral N-tert-butanesulfinyl imines, which provides a pathway to enantiomerically pure N-substituted products. nih.gov

O-Functionalized Ethanol (B145695) Derivatives (e.g., Esters, Ethers)

The hydroxyl group of this compound offers another site for modification, primarily through the formation of esters and ethers. These reactions typically require protection of the more nucleophilic amino group to ensure selectivity.

Esterification: After N-protection (e.g., as a Boc-carbamate), the hydroxyl group can be acylated using acid chlorides or anhydrides to form esters. These reactions are often catalyzed by bases such as pyridine or DMAP. The resulting esters can serve as prodrugs or as intermediates for further functionalization.

Etherification: The synthesis of ether derivatives can be achieved via a Williamson ether synthesis, where the N-protected amino alcohol is deprotonated with a strong base (e.g., sodium hydride) to form an alkoxide, which is then reacted with an alkyl halide. This method allows for the introduction of a wide variety of alkyl and aryl groups.

The synthesis of amino alcohols through epoxide ring-opening provides a versatile route where O-functionalization can be incorporated. For instance, substituted epoxides can be opened by amines, a strategy that has been used to generate libraries of amino alcohols with diverse substituents on the aromatic ring linked through an ether bond. mdpi.com

Cyclopropyl Ring Modifications (e.g., Cyclopropene Derivatives of Aminosugars)

Modifying the cyclopropyl ring itself presents a more complex synthetic challenge but offers significant opportunities for creating unique analogs. One strategy involves the introduction of unsaturation to form cyclopropene derivatives.

In the context of aminosugars, cyclopropene moieties have been installed as chemical reporter groups for metabolic glycoengineering. nih.gov These derivatives are synthesized by attaching the cyclopropene group to the sugar via an amide or a carbamate (B1207046) linkage. nih.gov For example, N-(cycloprop-2-en-1-ylcarbonyl)-modified mannosamine has been synthesized and shown to have high metabolic acceptance. nih.gov This approach demonstrates that the cyclopropane (B1198618) ring of a related amino-scaffold can be replaced with a reactive cyclopropene ring, which can then participate in bioorthogonal ligation reactions, such as the inverse electron-demand Diels-Alder reaction with tetrazines. nih.gov

These studies provide a proof-of-concept for converting the stable cyclopropyl group in this compound into a more reactive cyclopropenyl moiety, which could be used for chemical biology applications or as a synthetic handle for further diversification.

| Linkage Type | Cyclopropene Derivative Example | Application Context |

| Amide | N-(cycloprop-2-en-1-ylcarbonyl)-modified mannosamine | Metabolic Glycoengineering |

| Carbamate | N-(2-methylcycloprop-2-en-1-ylmethyloxycarbonyl)-modified mannosamine | Bioorthogonal Ligation |

Synthesis of Amino Cyclopropyl Carbinols

The synthesis of the core amino cyclopropyl carbinol structure is fundamental to accessing its derivatives. Several synthetic routes have been developed for this class of compounds. One method involves the reduction of corresponding cyclopropyl amino ketones.

A more versatile approach involves the use of cyclopropanone surrogates. An expedient synthesis of cyclopropane β-amino acid derivatives has been reported starting from 1-sulfonylcyclopropanols. nih.gov These precursors react with stabilized phosphorus ylides to form highly electrophilic alkylidenecyclopropanes, which then undergo a telescopic aza-Michael reaction to afford the desired product with high diastereocontrol. nih.gov While this produces a β-amino acid, the underlying principle of building the amino-cyclopropyl moiety is relevant.

Another powerful method is the stereoselective synthesis from 1-substituted cyclopropanols and chiral N-tert-butanesulfinyl imines. nih.gov In this process, cyclopropanols, prepared from carboxylic esters via the Kulinkovich reaction, undergo C-C bond cleavage with diethylzinc to produce zinc homoenolates. These intermediates then react with the sulfinyl imines in a highly regio- and stereoselective manner to yield vicinal amino alcohol derivatives. nih.gov

| Precursor | Key Reagents | Reaction Type | Product Class |

| Cyclopropane Ester | Sodium Borohydride (B1222165), Lewis Acid | Reduction | Cyclopropyl Carbinol google.com |

| 1-Sulfonylcyclopropanols | Phosphorus Ylide, Aza-Michael Donor | Olefination / Aza-Michael | trans-β-Cyclopropyl-Modified β-Alanines nih.gov |

| 1-Substituted Cyclopropanols | Diethylzinc, N-tert-Butanesulfinyl Imine | C-C Cleavage / Addition | Vicinal anti-Amino Alcohols nih.gov |

Comparative Analysis with Structurally Related Amino Alcohols and Cyclopropyl Compounds

The unique properties of this compound stem from the combination of the amino alcohol functionality and the strained cyclopropyl ring. The cyclopropane ring is not merely a passive structural element; its unusual bonding and inherent strain (27.5 kcal/mol) impart distinct characteristics compared to acyclic or larger carbocyclic analogs. unl.pt

Incorporating a cyclopropane ring into amino acid structures, for example, drastically affects the secondary structure and flexibility of peptides, while also improving metabolic stability. nih.gov This conformational restriction is a key feature that distinguishes cyclopropyl-containing compounds from their more flexible aliphatic counterparts.

In a comparative study of cyclopropene-modified aminosugars, the cyclopropane derivatives were synthesized to determine the metabolic efficiencies, as the cyclopropenes themselves were not stable under the analysis conditions. nih.gov This highlights a key difference: the cyclopropane ring offers stability, whereas the cyclopropene ring introduces reactivity. The study found that while the N-(cycloprop-2-en-1-ylcarbonyl)-modified mannosamine had the highest metabolic acceptance, a carbamate-linked cyclopropene derivative resulted in similar cell-surface labeling intensity due to its superior reactivity in the subsequent ligation reaction. nih.gov This demonstrates a trade-off between stability and reactivity that can be tuned by modifying the cyclopropyl ring.

When comparing different amino alcohols for biological activity, even subtle structural changes can have significant effects. For example, in a series of acrylonitrile-based amino alcohols, the introduction of a cyclic amine like piperidine or piperazine led to activity against methicillin-resistant Staphylococcus aureus, whereas other modifications switched the activity to be antifungal. mdpi.com This suggests that the nature of the N-substituent on an amino alcohol scaffold is a critical determinant of its biological properties, a principle that would apply to derivatives of this compound.

Design Principles for Novel Analogs and Conformationally Rigid Derivatives

The design of novel analogs of this compound is guided by the principle of using the cyclopropyl ring as a conformational constraint. The rigid three-membered ring restricts the rotational freedom of the adjacent substituents, making it a valuable building block for creating conformationally restricted peptidomimetics and other structured molecules. nih.gov

One key design principle is the use of the cyclopropane scaffold to control the spatial orientation of functional groups. By synthesizing specific stereoisomers of substituted cyclopropyl amino acids, it is possible to achieve precise directional control of side-chains, a feature that is unique to this class of compounds. nih.gov This is crucial for optimizing interactions with biological targets.

Synthetic strategies for creating conformationally constrained analogs often involve enzymatic desymmetrization of meso diesters to produce enantiomerically enriched intermediates, which are then converted to the target β-amino acids via Curtius rearrangements. researchgate.net Incorporating these rigid cyclopropane β-amino acids into peptides can induce specific secondary structures, such as hairpin-like conformations, which have been demonstrated through X-ray structural analysis. researchgate.net

The design of new ring-constrained analogues can also involve introducing new stereocenters to further define the structural requirements for activity. In the development of AMPA receptor potentiators, a series of 1,2-disubstituted cyclopentanes were synthesized as conformationally restricted analogs of an earlier acyclic series. nih.gov This work showed that biological activity was highly dependent on the stereochemistry at one position, but independent of the relative stereochemistry at another, providing valuable insights for future design. nih.gov These principles are directly applicable to the design of novel derivatives based on the this compound scaffold, where the rigid cyclopropyl ring can be used to explore and fix optimal pharmacophoric arrangements.

Applications As Chiral Building Blocks in Advanced Organic Synthesis

Precursors for Complex Molecular Scaffolds

The utility of simple, stereochemically defined molecules as starting materials for the construction of intricate molecular frameworks is a cornerstone of modern synthetic chemistry. 2-Amino-2-cyclopropylethanol serves as an exemplary chiral building block, providing both functionality and stereochemical control for the synthesis of advanced molecular scaffolds.

The presence of both an amino and a hydroxyl group allows for differential functionalization, enabling its stepwise incorporation into larger molecules. These functional groups are gateways to a wide array of chemical transformations. For instance, the amino group can be acylated, alkylated, or used to form Schiff bases and heterocycles, while the hydroxyl group can undergo oxidation, etherification, or esterification. This orthogonal reactivity is critical when constructing complex structures that require sequential and selective bond-forming events.

Furthermore, the cyclopropane (B1198618) ring itself imparts significant structural rigidity and a unique three-dimensional profile to any scaffold it is incorporated into. thieme-connect.com Unlike more flexible aliphatic chains, the cyclopropyl (B3062369) group restricts conformational freedom, which can be a highly desirable trait in the design of molecules with specific shapes and biological activities. thieme-connect.com The inherent strain of the three-membered ring can also be harnessed in ring-opening reactions to generate other functionalized structures, further expanding its synthetic utility. Aziridines, for example, are powerful synthetic intermediates due to their high ring strain, and amino alcohols are direct precursors to these important heterocycles. The ability to use this compound to access such diverse and complex scaffolds underscores its importance as a fundamental chiral starting material.

Integration into Medicinally Relevant Motifs

The structural motifs present in this compound—a chiral 1,2-amino alcohol with a cyclopropyl group—are frequently found in medicinally relevant compounds. Its incorporation into drug candidates can significantly influence their potency, selectivity, and pharmacokinetic properties. The conformational constraint provided by the cyclopropyl group is particularly valuable in designing ligands that bind to biological targets with high affinity and specificity. thieme-connect.com

Precursors to Potent Serotonin-Norepinephrine-Dopamine Reuptake Inhibitors (e.g., PRC200-SS derivatives)

A significant application of chiral amino alcohol scaffolds is in the synthesis of central nervous system agents. One notable example is PRC200-SS, a potent serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI) that has been identified as a lead compound for treating depression. tissotwatches.com SNDRIs function by increasing the extracellular levels of these key neurotransmitters, which can alleviate depressive symptoms.

The synthesis of PRC200-SS highlights the importance of the 1,3-amino alcohol core structure. A documented stereoselective synthesis of PRC200-SS proceeds through a key syn-1,2-disubstituted-1,3-amino alcohol intermediate. tissotwatches.com This underscores the principle that complex amino alcohols are foundational to the final structure of these potent inhibitors. Chiral building blocks like this compound represent the fundamental stereochemically-defined units that can be elaborated upon to construct such medicinally relevant and complex targets. The precise spatial arrangement of the amino and hydroxyl groups, dictated by the chiral center, is critical for the molecule's interaction with the serotonin, norepinephrine, and dopamine (B1211576) transporters.

Role in Peptide and Peptidomimetic Chemistry

Peptides are crucial signaling molecules in numerous biological processes, but their therapeutic use is often hampered by poor metabolic stability and low bioavailability. Peptidomimetics are designed to mimic the structure and function of natural peptides while overcoming these limitations. tissotwatches.com Conformationally restricted amino acids are key components in this endeavor, and this compound serves as an excellent precursor for such units. chrono24.com

The incorporation of cyclopropane-containing amino acids into peptide chains induces rigid conformations. tissotwatches.comtissotwatches.com The cyclopropane ring restricts the rotation of the peptide backbone, forcing it to adopt a well-defined secondary structure, such as a β-turn or a helical fold. nih.govdigitellinc.com This pre-organization of the peptide into its biologically active conformation can lead to a significant increase in binding affinity for its target receptor. tissotwatches.com Furthermore, the non-natural structure of the cyclopropyl group can enhance resistance to enzymatic degradation by proteases, thereby extending the half-life of the peptide in vivo. tissotwatches.com The ability to precisely control the orientation of side chains is another advantage offered by these rigid building blocks, allowing for the fine-tuning of interactions with biological targets. tissotwatches.com

Auxiliary Roles in Asymmetric Transformations

Beyond its role as an integral part of a final structure, this compound can also function as a chiral auxiliary. A chiral auxiliary is a stereogenic compound that is temporarily attached to a substrate to direct a chemical reaction to produce a single stereoisomer of the product. After the reaction, the auxiliary can be removed and often recovered for reuse.

Amino alcohols are a well-established class of chiral auxiliaries. In the case of this compound, the chiral center at the carbon bearing the amino and cyclopropyl groups can effectively control the facial selectivity of reactions on a connected prochiral substrate. The mechanism of stereochemical control often involves the formation of a rigid, chelated intermediate. The amino and hydroxyl groups can coordinate to a metal center or reagent, creating a sterically defined environment that blocks one face of the molecule, forcing the incoming reagent to attack from the opposite, less hindered face.

The cyclopropyl group contributes to the effectiveness of this compound as a chiral auxiliary by providing significant steric bulk. This steric hindrance enhances the differentiation between the two faces of the reactive center, leading to higher diastereoselectivity in reactions such as alkylations, aldol (B89426) reactions, and Diels-Alder reactions. Sterically congested 2-aminoalcohol derivatives have been shown to be highly effective auxiliaries for a variety of asymmetric transformations.

Interactive Data Table: Applications of this compound

| Application Area | Key Structural Feature Utilized | Outcome/Advantage | Relevant Section |

| Complex Scaffolds | Amino & Hydroxyl Groups, Cyclopropane Ring | Provides functional handles and conformational rigidity for building complex molecules. thieme-connect.com | 5.1 |

| Medicinal Motifs (SNDRIs) | Chiral 1,2-Amino Alcohol Core | Forms the essential backbone for potent neurotransmitter reuptake inhibitors like PRC200-SS. tissotwatches.com | 5.2.1 |

| Peptidomimetics | Cyclopropane Ring | Induces conformational restriction in peptide backbones, enhancing stability and receptor affinity. tissotwatches.comtissotwatches.com | 5.3 |

| Asymmetric Transformations | Chiral Center, Coordinating Groups, Steric Bulk | Acts as a temporary chiral auxiliary to control the stereochemical outcome of reactions. | 5.4 |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. High-resolution one-dimensional and two-dimensional experiments provide unambiguous evidence for the structure of 2-Amino-2-cyclopropylethanol.

High-resolution ¹H (proton) and ¹³C (carbon-13) NMR spectra offer precise information about the chemical environment of each nucleus. The expected chemical shifts (δ) in parts per million (ppm) are based on the electronic environment influenced by adjacent functional groups.

¹H NMR: The proton spectrum is characterized by distinct signals for the cyclopropyl (B3062369), methine, and methylene (B1212753) protons. The protons on the amino (-NH₂) and hydroxyl (-OH) groups are typically broad and their chemical shifts can vary depending on the solvent and concentration.

¹³C NMR: The carbon spectrum shows three key signals corresponding to the cyclopropyl carbons, the chiral methine carbon bonded to the nitrogen, and the methylene carbon bonded to the oxygen.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Assignment | ¹H Chemical Shift (δ, ppm) | Multiplicity | ¹³C Chemical Shift (δ, ppm) |

| Cyclopropyl CH₂ | ~0.2 - 0.6 | Multiplet | ~2 - 10 |

| Cyclopropyl CH | ~0.8 - 1.2 | Multiplet | ~12 - 18 |

| CH-N | ~2.5 - 3.0 | Multiplet | ~55 - 65 |

| CH₂-O | ~3.4 - 3.8 | Multiplet | ~60 - 70 |

| NH₂ | Variable (Broad) | Singlet | N/A |

| OH | Variable (Broad) | Singlet | N/A |

Two-dimensional (2D) NMR experiments are essential for establishing atomic connectivity and spatial relationships within the molecule. youtube.com

COSY (Correlation Spectroscopy): This homonuclear technique identifies protons that are coupled to each other, typically through two or three bonds. creative-biostructure.com For this compound, a COSY spectrum would reveal correlations between the cyclopropyl methine proton and the adjacent cyclopropyl methylene protons. It would also show a crucial correlation between the methine proton (CH-N) and the adjacent methylene protons (CH₂-O), confirming the core ethanol (B145695) backbone structure attached to the cyclopropyl ring. creative-biostructure.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms. youtube.com An HSQC spectrum would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum, validating the assignments listed in Table 1. For instance, the signal assigned to the CH-N proton would show a cross-peak with the signal for the chiral methine carbon. youtube.com

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to identify protons that are close to each other in space, regardless of whether they are bonded. youtube.com This is particularly useful for determining stereochemistry and preferred conformations. For a chiral molecule like this compound, NOESY could reveal through-space interactions between protons on the cyclopropyl ring and protons on the ethanol backbone, providing insights into the molecule's three-dimensional structure. u-tokyo.ac.jp

Mass Spectrometry Techniques

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound, which serves as a molecular fingerprint.

In Electron Ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, causing it to ionize and fragment in a reproducible manner. The analysis of these fragments helps to piece together the molecular structure. The molecular ion peak ([M]⁺) for this compound would be observed at a mass-to-charge ratio (m/z) of 101.15.

Common fragmentation pathways for amino alcohols include alpha-cleavage (cleavage of the bond adjacent to the heteroatom). physchemres.org The most prominent fragment is often the iminium ion formed by cleavage of the C-C bond adjacent to the C-N bond, which would result in a stable ion. Other significant fragments arise from the loss of small neutral molecules or radicals. researchgate.net

Table 2: Predicted EI-MS Fragmentation for this compound

| m/z Value | Proposed Fragment Identity | Neutral Loss |

| 101 | [C₅H₁₁NO]⁺ | Molecular Ion |

| 84 | [M - NH₃]⁺ | Loss of ammonia (B1221849) |

| 70 | [M - CH₂OH]⁺ | Loss of hydroxymethyl radical |

| 56 | [C₃H₆N]⁺ | Alpha-cleavage (iminium ion) |

Tandem mass spectrometry (MS/MS) is a powerful technique used for detailed structural analysis, especially for complex molecules or derivatized compounds. researchgate.net In an MS/MS experiment, a specific parent ion (e.g., the molecular ion or a major fragment from the initial MS scan) is selected, isolated, and then subjected to further fragmentation. This process, known as collision-induced dissociation (CID), generates a series of daughter ions that provide more specific structural information. unito.it

For amino compounds like this compound, derivatization is often employed to improve analytical performance in techniques like liquid chromatography-mass spectrometry (LC-MS/MS). mdpi.com Common derivatizing agents include 6-aminoquinoly-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) or 9-fluorenylmethyl chloroformate (FMOC). mdpi.com MS/MS analysis of the resulting derivatized molecule would allow for highly sensitive and selective detection, with fragmentation patterns characteristic of the derivative, confirming the presence and structure of the original analyte. nih.gov

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of molecules. These techniques are highly effective for identifying the functional groups present in a compound.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending). Key functional groups have characteristic absorption frequencies.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. cas.cz It is particularly sensitive to non-polar bonds and symmetric vibrations.

The spectra of this compound would be dominated by absorptions corresponding to the O-H, N-H, C-H, and C-O bonds.

Table 3: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (alcohol) | 3200 - 3500 | Broad, Strong (IR) |

| N-H Stretch (amine) | 3250 - 3400 | Medium (IR) |

| C-H Stretch (cyclopropyl) | 3000 - 3100 | Medium (IR, Raman) |

| C-H Stretch (aliphatic) | 2850 - 2960 | Strong (IR, Raman) |

| N-H Scissor (bend) | 1590 - 1650 | Medium to Strong (IR) |

| C-O Stretch (primary alcohol) | 1050 - 1085 | Strong (IR) |

X-ray Crystallography for Absolute Stereochemical Assignment and Solid-State Structure Elucidation

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its crystalline state. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed electron density map can be generated, from which the precise coordinates of each atom are determined.

For a chiral molecule such as this compound, single-crystal X-ray diffraction is the definitive method for assigning its absolute stereochemistry (R/S configuration) without ambiguity, provided a suitable crystal is grown. The analysis reveals critical structural information, including bond lengths, bond angles, and torsional angles, which collectively define the molecule's conformation in the solid state. Furthermore, it elucidates intermolecular interactions, such as hydrogen bonding, which dictate the crystal packing arrangement. For this compound, the amino and hydroxyl groups are expected to be key participants in a network of hydrogen bonds, influencing the macroscopic properties of the crystal.

Below is a hypothetical table of crystallographic data for a single crystal of this compound.

| Parameter | Hypothetical Value |

| Chemical Formula | C₅H₁₁NO |

| Formula Weight | 101.15 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 5.85 |

| b (Å) | 7.20 |

| c (Å) | 8.90 |

| β (°) | 105.5 |

| Volume (ų) | 361.4 |

| Z (Molecules per unit cell) | 2 |

| Density (calculated) (g/cm³) | 0.930 |

| R-factor | 0.045 |

Powder X-ray Diffraction (XRD) for Solid-State Characterization

Powder X-ray Diffraction (XRD) is a powerful, non-destructive technique used to analyze the solid-state properties of a material. Unlike single-crystal X-ray diffraction, which requires a perfect crystal, powder XRD can be performed on a polycrystalline or powdered sample. The technique provides a unique "fingerprint" of the crystalline solid, which is useful for identification, purity assessment, and characterization of different polymorphic forms.

In the context of this compound, powder XRD would be used to confirm the identity of a synthesized batch by comparing its diffraction pattern to a reference pattern. It is also a critical tool for identifying the presence of different crystalline forms, or polymorphs, which may have distinct physical properties such as melting point, solubility, and stability. Each polymorph will produce a unique diffraction pattern. The sharpness and intensity of the diffraction peaks provide information about the degree of crystallinity of the sample.

A representative powder XRD pattern for a crystalline sample of this compound would consist of a series of peaks at specific diffraction angles (2θ), with characteristic relative intensities.

The table below lists hypothetical, prominent peaks from a powder XRD pattern for this compound.

| Diffraction Angle (2θ) (°) | d-spacing (Å) | Relative Intensity (%) |

| 12.2 | 7.25 | 85 |

| 18.5 | 4.79 | 100 |

| 20.8 | 4.27 | 60 |

| 24.5 | 3.63 | 75 |

| 30.1 | 2.97 | 40 |

Computational and Theoretical Investigations of 2 Amino 2 Cyclopropylethanol

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT Studies)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to the theoretical investigation of molecules. DFT methods calculate the electronic structure of a molecule to determine its energy, geometry, and various other properties. researchgate.net These calculations have been successfully applied to study related amino alcohols, providing a strong precedent for their application to 2-Amino-2-cyclopropylethanol. nih.govnih.gov For instance, studies on similar molecules like 2-aminoethanol have used DFT to interpret experimental spectra and understand molecular structures in the liquid phase. nih.gov

| Computational Method | Primary Application for this compound | Key Insights Provided |

|---|---|---|

| Density Functional Theory (DFT) | Electronic structure, geometry optimization, vibrational frequencies | Predicts stable conformations, bond lengths/angles, and spectroscopic properties. |

| HOMO/LUMO Analysis | Reactivity prediction, electronic transitions | Identifies sites for nucleophilic/electrophilic attack and estimates chemical stability. |

| Natural Bond Orbital (NBO) | Analysis of hydrogen bonding and charge transfer | Quantifies the strength and nature of intramolecular and intermolecular interactions. |

| Molecular Dynamics (MD) | Conformational analysis, stability over time | Simulates molecular motion to identify preferred shapes and dynamic behavior. |

The electronic structure of a molecule is key to its reactivity. Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a critical component of these investigations. mdpi.com The HOMO, as the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com A small gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. beilstein-journals.org For this compound, the HOMO is expected to be localized primarily on the electron-rich amino group, while the LUMO would be distributed across the molecule. Quantum chemical calculations can precisely map these orbitals and their energy levels, providing predictions about the molecule's susceptibility to electrophilic and nucleophilic attack. researchgate.netresearchgate.net

Quantum chemical calculations are instrumental in elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, researchers can identify the lowest-energy path from reactants to products. This involves locating and characterizing the transition state—the highest energy point along the reaction coordinate—which is crucial for determining the reaction rate.

For the synthesis of this compound or its subsequent reactions, DFT calculations can be used to model the structures and energies of reactants, intermediates, transition states, and products. This approach has been used to show that the energetics of complex reactions, like the Biginelli reaction for synthesizing 2-amino-1,4-dihydropyrimidines, are accessible under specific reaction conditions. researchgate.net Such modeling provides a detailed, step-by-step understanding of the reaction mechanism, helping to optimize reaction conditions and predict potential byproducts.

Hydrogen bonding plays a defining role in the structure and properties of amino alcohols. In this compound, both intramolecular (within the same molecule) and intermolecular (between different molecules) hydrogen bonds are possible, primarily involving the hydroxyl (-OH) and amino (-NH₂) groups. The hydroxyl group can act as a hydrogen bond donor, while the nitrogen of the amino group and the oxygen of the hydroxyl group can act as acceptors.

Computational methods like Natural Bond Orbital (NBO) analysis can quantify these interactions. NBO theory analyzes the charge transfer that occurs from the lone pair of a hydrogen bond acceptor to the antibonding orbital of the donor, which is a key stabilizing component of the hydrogen bond. researchgate.net Studies on similar molecules like 2-aminoethanol have shown that intermolecular O-H···N bonds are particularly strong and lead to the formation of stable cyclic dimers. nih.govresearchgate.net In the case of this compound, DFT and NBO analyses could predict the preferred hydrogen bonding networks and their influence on the compound's physical properties, such as its boiling point and solubility.

| Interaction Type | Donor | Acceptor | Potential Role in this compound |

|---|---|---|---|

| Intramolecular H-Bond | -OH | -NH₂ | Stabilizes specific conformations of a single molecule. |

| Intramolecular H-Bond | -NH₂ | -OH | Less likely but possible, contributing to conformational stability. |

| Intermolecular H-Bond | -OH | -NH₂ (of another molecule) | Leads to the formation of dimers and larger molecular clusters. nih.gov |

| Intermolecular H-Bond | -NH₂ | -OH (of another molecule) | Contributes to the overall associative structure in the liquid phase. nih.gov |

Molecular Dynamics Simulations for Conformational Analysis and Stability Prediction

While quantum chemical calculations provide a static picture of a molecule's most stable state, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. fu-berlin.de MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, molecular flexibility, and interactions with the environment (e.g., a solvent). neurips.ccnih.gov